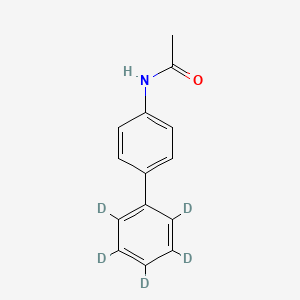

N-Acetyl-4-aminobiphenyl-d5

説明

BenchChem offers high-quality N-Acetyl-4-aminobiphenyl-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-4-aminobiphenyl-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-[4-(2,3,4,5,6-pentadeuteriophenyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-11(16)15-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16)/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLDILRDQOVJED-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=C(C=C2)NC(=O)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating Carcinogenesis: A Technical Guide to the Metabolic Pathways of 4-Aminobiphenyl Using Deuterated Biomarkers

For Immediate Release

A Deep Dive into the Bioactivation and Detoxification of a Key Carcinogen

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the metabolic pathways of 4-aminobiphenyl (4-ABP), a potent human carcinogen found in tobacco smoke and various industrial settings.[1][2][3][4][5][6][7][8] A central focus of this document is the critical role of deuterated biomarkers in accurately elucidating these complex processes.

Introduction: The Oncogenic Threat of 4-Aminobiphenyl

4-Aminobiphenyl is a well-established human carcinogen, primarily linked to an increased risk of bladder cancer.[2][3][4][7][9] Its carcinogenicity is not inherent to the parent compound but arises from its metabolic activation into reactive intermediates that can form adducts with DNA and proteins.[3][4][9] Understanding the intricate balance between metabolic activation and detoxification is paramount for assessing cancer risk and developing preventative strategies.

The Metabolic Journey of 4-Aminobiphenyl: A Tale of Two Pathways

The metabolism of 4-ABP is a complex interplay of enzymatic reactions that can lead to either its detoxification and excretion or its conversion into a potent carcinogen. The two primary competing pathways are N-acetylation (detoxification) and N-hydroxylation (activation).

Metabolic Activation: The Path to Carcinogenesis

The initial and critical step in the metabolic activation of 4-ABP is N-hydroxylation , primarily catalyzed by cytochrome P450 (CYP) enzymes, to form N-hydroxy-4-aminobiphenyl (N-OH-ABP).[1][2][10][11] While CYP1A2 has traditionally been considered the primary enzyme responsible for this reaction, studies have shown that other P450s, such as CYP2E1, also play a significant role.[1][2][7][10] In fact, research using CYP1A2-null mice has revealed that a CYP1A2-independent pathway for 4-ABP metabolism exists, highlighting the complexity of its bioactivation.[1][2]

The resulting N-OH-ABP is a proximate carcinogen that can undergo further activation through O-acetylation or O-sulfation .[3][11] O-acetylation, catalyzed by N-acetyltransferases (NATs), particularly NAT1 and NAT2, generates a highly reactive N-acetoxy-4-aminobiphenyl intermediate.[3][11][12] This unstable metabolite can then spontaneously decompose to form a highly electrophilic nitrenium ion, which readily reacts with nucleophilic sites on DNA, primarily at the C8 position of guanine, to form DNA adducts such as N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP).[4][11][13][14][15] These DNA adducts, if not repaired, can lead to mutations in critical genes like p53, a tumor suppressor, ultimately initiating the process of carcinogenesis.[3][14]

Detoxification Pathways: The Body's Defense

The primary detoxification pathway for 4-ABP is N-acetylation , also catalyzed by NAT1 and NAT2 enzymes.[3][10] This reaction converts 4-ABP into N-acetyl-4-aminobiphenyl (4-AABP), a more water-soluble and less toxic compound that is more readily excreted.[3][4] The efficiency of this detoxification pathway is influenced by genetic polymorphisms in the NAT2 gene, which categorize individuals as "slow," "intermediate," or "rapid" acetylators.[6][8][9] Slow acetylators have a reduced capacity to detoxify aromatic amines and, consequently, may be at a higher risk for developing bladder cancer upon exposure to 4-ABP.[9]

Another important detoxification mechanism is glucuronidation , where UDP-glucuronosyltransferases (UGTs) conjugate 4-ABP and its metabolites, increasing their water solubility and facilitating their elimination from the body.[3]

The Power of Deuterated Biomarkers in Metabolic Research

The use of stable isotope-labeled internal standards, particularly deuterated analogues, is the gold standard for quantitative analysis in mass spectrometry-based metabolic studies.[16] Deuterated standards are chemically almost identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[16][17] This allows for precise and accurate quantification by correcting for variations in extraction efficiency, matrix effects, and instrument response.[16][17]

In the context of 4-ABP research, deuterated standards of 4-ABP, its metabolites (e.g., N-OH-ABP, 4-AABP), and DNA adducts (e.g., dG-C8-ABP) are indispensable tools. They enable researchers to:

-

Accurately quantify the levels of different metabolites in biological samples (e.g., urine, blood, tissues).

-

Trace the metabolic fate of 4-ABP through different pathways.

-

Determine the rates of metabolic activation and detoxification reactions.

-

Precisely measure the formation of DNA and protein adducts, which serve as crucial biomarkers of exposure and cancer risk.[18]

Visualizing the Metabolic Network

The following diagram illustrates the major metabolic pathways of 4-aminobiphenyl, highlighting the key enzymes and intermediates involved.

Caption: Metabolic pathways of 4-aminobiphenyl.

Experimental Protocols: A Step-by-Step Guide

The following section outlines a generalized protocol for the analysis of 4-ABP metabolites and DNA adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards.

Sample Preparation

-

Sample Collection: Collect biological samples (e.g., urine, plasma, tissue).

-

Spiking with Internal Standards: Add a known amount of the deuterated internal standard mixture (e.g., d9-4-ABP, d7-N-OH-ABP, d8-dG-C8-ABP) to each sample at the beginning of the preparation process.

-

Extraction:

-

For metabolites in urine/plasma: Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the biological matrix.

-

For DNA adducts in tissue:

-

Isolate DNA from the tissue sample.

-

Enzymatically hydrolyze the DNA to individual nucleosides.

-

Purify the adducted nucleosides using SPE or immunoaffinity chromatography.[18]

-

-

-

Reconstitution: Evaporate the extracted samples to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: Inject the reconstituted sample onto a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system to separate the analytes from other components.

-

Mass Spectrometric Detection: Introduce the eluent from the LC column into a tandem mass spectrometer (e.g., a triple quadrupole instrument).

-

Data Acquisition: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to selectively detect and quantify the parent and product ions for both the native analytes and their corresponding deuterated internal standards.

Data Analysis

-

Quantification: Calculate the concentration of each analyte by determining the ratio of the peak area of the native analyte to the peak area of its corresponding deuterated internal standard.

-

Calibration Curve: Generate a calibration curve using known concentrations of the native analytes and a fixed concentration of the deuterated internal standards.

-

Result Interpretation: Compare the levels of different metabolites and DNA adducts across different samples or experimental groups to understand the metabolic profile of 4-ABP.

Experimental Workflow Visualization

Caption: Workflow for 4-ABP biomarker analysis.

Quantitative Data Summary

The following tables summarize representative quantitative data for 4-ABP adduct levels found in different studies.

Table 1: 4-Aminobiphenyl-Hemoglobin Adduct Levels

| Population | Adduct Level (pg/g Hb) | Reference |

| Smokers | 154 (mean) | Bryant et al., 1988[19] |

| Nonsmokers | 28 (mean) | Bryant et al., 1988[19] |

Table 2: dG-C8-4-ABP DNA Adduct Levels in Human Bladder Tissue

| Sample Type | Adducts per 10⁹ bases | Reference |

| Bladder Tumor Tissue | 5-80 | Feng et al., 2002[18] |

Conclusion: The Indispensable Role of Deuterated Biomarkers

The study of 4-aminobiphenyl metabolism is crucial for understanding its carcinogenic mechanisms and for developing effective strategies for cancer prevention and risk assessment. The use of deuterated biomarkers in conjunction with sensitive analytical techniques like LC-MS/MS provides an unparalleled level of accuracy and precision, enabling researchers to unravel the complex metabolic fate of this important environmental carcinogen. This technical guide serves as a foundational resource for scientists dedicated to advancing our knowledge in this critical area of toxicology and cancer research.

References

- Bryant, M. S., Skipper, P. L., Tannenbaum, S. R., & Maclure, M. (1988). Hemoglobin Adducts of 4-Aminobiphenyl in Smokers and Nonsmokers. Cancer Research, 47(2), 602–608.

- Feng, Z., Hu, W., Rom, W. N., Beland, F. A., & Tang, M. S. (2002). 4-Aminobiphenyl is a major etiological agent of human bladder cancer: evidence from its DNA adducts. Carcinogenesis, 23(10), 1721–1727.

- Kimura, S., Gonzalez, F. J., & Nebert, D. W. (1999). The murine Ah locus: comparison of the complete cytochrome P450 1A2 and 1A1 gene sequences. Nucleic acids research, 17(19), 7995-8005.

- Landi, M. T., Zocchetti, C., Skipper, P. L., Tannenbaum, S. R., & Caporaso, N. E. (1996). Cytochrome P4501A2: a key determinant of risk for tobacco-related cancers?.

- Melick, W. F., Escue, H. M., Naryka, J. J., Mezera, R. A., & Wheeler, E. P. (1955). The first reported cases of bladder tumors in workers exposed to 4-aminobiphenyl. The Journal of urology, 74(6), 760-766.

- National Toxicology Program. (2016). Report on Carcinogens, Fourteenth Edition. Research Triangle Park, NC: U.S. Department of Health and Human Services, Public Health Service.

- Patrianakos, C., & Hoffmann, D. (1979). Chemical studies on tobacco smoke. LXIV. On the analysis of aromatic amines in cigarette smoke. Journal of analytical toxicology, 3(4), 150-154.

- Shimada, T., Hayes, C. L., Yamazaki, H., Amin, S., Hecht, S. S., Guengerich, F. P., & Sutter, T. R. (1996). Activation of chemically diverse procarcinogens by human cytochrome P-450 1B1. Cancer Research, 56(13), 2979-2984.

- Vineis, P., Bartsch, H., Caporaso, N., Harrington, A. M., Kadlubar, F. F., Landi, M. T., ... & Skipper, P. (1994). Genetically based N-acetyltransferase metabolic polymorphism and low-level environmental exposure to carcinogens.

- Wang, L. Y., You, S. L., Lu, S. N., Ho, Y. J., Wu, M. H., Sun, C. A., ... & Chen, C. J. (1998). Association between 4-aminobiphenyl-hemoglobin adducts and liver cancer risk among Taiwanese. International journal of cancer, 78(6), 679-682.

- Yu, M. C., Skipper, P. L., Tannenbaum, S. R., Chan, K. K., & Ross, R. K. (2002). Arylamine exposures and bladder cancer risk. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 506, 21-28.

- Hein, D. W., Doll, M. A., Fretland, A. J., Leff, M. A., Webb, S. J., Xiao, G. H., ... & Devanaboyina, U. S. (2000). Molecular genetics and epidemiology of the NAT1 and NAT2 acetylation polymorphisms. Cancer Epidemiology, Biomarkers & Prevention, 9(1), 29-42.

- Walraven, J. M., Zang, Y., Trent, J. O., & Hein, D. W. (2006). Structure/activity relationships for N-and O-acetylation of aromatic and heterocyclic amine carcinogens by rat N-acetyltransferase 1 (NAT1) and 2 (NAT2). Current drug metabolism, 7(8), 813-832.

- Wang, H., Liu, Y., Zhang, R., & Hein, D. W. (2019). Human N-acetyltransferase 1 and 2 differ in affinity towards acetyl-coenzyme A cofactor and N-hydroxy-arylamine carcinogens. Frontiers in pharmacology, 10, 149.

- Windmill, K. F., Gaedigk, A., Martin, A. M., & Grant, D. M. (1997). Characterization of the human N-acetyltransferase 1 (NAT1) and 2 (NAT2) genes. Pharmacogenetics and Genomics, 7(2), 97-105.

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Some aromatic amines, organic dyes, and related exposures. IARC monographs on the evaluation of carcinogenic risks to humans, No. 99.

- Chen, H. J., Chen, Y. C., & Chen, C. J. (2005). A traditional model of aminobiphenyl carcinogenesis.

- Wang, Y., Ma, X., & Wang, J. (2015a). Relative contributions of CYP1A2 and CYP2E1 to the bioactivation and clearance of 4-aminobiphenyl in adult mice. Drug Metabolism and Disposition, 43(7), 916-921.

- Wang, Y., Ma, X., & Wang, J. (2015b). Sex differences in CYP2E1-dependent oxidative stress contribute to the observed sex difference in 4-aminobiphenyl-induced liver tumorigenesis in mice. Toxicological Sciences, 145(2), 299-308.

- Beland, F. A., Beranek, D. T., Dooley, K. L., Heflich, R. H., & Kadlubar, F. F. (1983). Arylamine-DNA adducts in vitro and in vivo: their role in bacterial mutagenesis and urinary bladder carcinogenesis. Environmental health perspectives, 49, 125-134.

- Lin, D., Lay, J. O., Bryant, M. S., Malaveille, C., Friesen, M., Bartsch, H., ... & Kadlubar, F. F. (1994). Analysis of 4-aminobiphenyl-DNA adducts in human urinary bladder and lung by alkaline hydrolysis and gas chromatography/mass spectrometry. Environmental health perspectives, 102(Suppl 6), 11-16.

- Rothman, N., Bhatnagar, V. K., Hayes, R. B., Zenser, T. V., Kashyap, S. K., Butler, M. A., ... & Kadlubar, F. F. (1996). The impact of interindividual variation in NAT2 activity on the relationship between cigarette smoking and bladder cancer: a case-control study. Cancer Epidemiology, Biomarkers & Prevention, 5(12), 1019-1025.

- Sørlie, T., Bukholm, I. K., Børresen-Dale, A. L., & Lønning, P. E. (1998). TP53 mutations in breast carcinomas from a population-based series: relationship to clinical and pathological parameters. British journal of cancer, 77(11), 1856-1862.

- Boulalas, I. W., Zaravinos, A., Delakas, D., & Spandidos, D. A. (2009). Mutations in the H-ras gene in superficial and invasive transitional cell carcinomas of the urinary bladder. Oncology reports, 22(6), 1331-1337.

- Nakajima, M., Itoh, M., Nagata, K., Yamazoe, Y., & Yokoi, T. (2006). A new CYP2A13 allele, CYP2A13* 2, is a nonsense mutation. Drug Metabolism and Disposition, 34(4), 580-582.

- Flammang, T. J., Yamazoe, Y., Benson, R. W., Roberts, D. W., Potter, D. W., Chu, D. Z., ... & Kadlubar, F. F. (1989). Arachidonic acid-dependent peroxidative activation of carcinogenic arylamines by extrahepatic human tissue microsomes. Cancer Research, 49(8), 1977-1982.

- Turesky, R. J., & Vouros, P. (2004). Formation and analysis of heterocyclic aromatic amine-DNA adducts in vitro and in vivo.

- Skipper, P. L., Bryant, M. S., Tannenbaum, S. R., & Groopman, J. D. (1986). Analytical methods for assessing exposure to 4-aminobiphenyl based on protein adduct formation. Journal of occupational medicine.

- Kadlubar, F. F., Butler, M. A., Kaderlik, K. R., Chou, H. C., & Lang, N. P. (1992). Polymorphisms for aromatic amine metabolism in humans: relevance for human carcinogenesis. Environmental health perspectives, 98, 69-74.

- Dooley, K. L., Von Tungeln, L. S., Bucci, T., Fu, P. P., & Kadlubar, F. F. (1992). DNA adduct formation and tumorigenesis in mice during the chronic administration of 4-aminobiphenyl at multiple dose levels. Cancer research, 52(9 Supplement), 2589s-2592s.

- Kaderlik, K. R., Talaska, G., DeBord, D. G., Osorio, A. M., & Kadlubar, F. F. (1993). 4-Aminobiphenyl-DNA adducts and p53 mutations in bladder cancer. Pharmacogenetics and Genomics, 3(6), 310-317.

- Lin, H. Y., Chen, K. C., & Chen, C. J. (2005). Role of TP53 in repair of N-(deoxyguanosin-8-yl)-4-aminobiphenyl adducts in human transitional cell carcinoma of the urinary bladder. International journal of cancer, 113(4), 543-548.

- Bellamri, M., Turesky, R. J., & Le Marchand, L. (2019). Bioactivation of the tobacco carcinogens 4-aminobiphenyl (4-ABP) and 2-amino-9H-pyrido [2, 3-b] indole (AαC) in human bladder RT4 cells. Archives of toxicology, 93(11), 3169-3178.

- Halaseh, H., Al-Zoubi, M. S., Al-Shehabat, M., & Al-Geriri, M. (2022). The Role of Glutathione S-Transferase M1 (GSTM1), Cytochrome P450 1A2 (CYP1A2), and N-Acetyltransferase 2 (NAT2)

- Talaska, G., & Al-Zoughool, M. (2006). Metabolic routes of 4-aminobiphenyl (4-ABP). Journal of environmental and public health, 2006.

- Shchukin, E., Innis, R. B., & Halldin, C. (2004). PET evaluation of novel radiofluorinated reboxetine analogs as norepinephrine transporter probes in the monkey brain. Synapse, 53(2), 57-67.

- Srivastava, N., Ibrahim, A. S., Garg, U., & Saxena, N. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Current Medicinal Chemistry.

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

- South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1).

-

Hypha Discovery. (n.d.). Synthesis of deuterated metabolites. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS. Retrieved from [Link]

- Owen, L. J., & Keevil, B. G. (2012). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of clinical biochemistry, 49(Pt 6), 603-605.

-

Skipper, P. L., Bryant, M. S., Tannenbaum, S. R., & Groopman, J. D. (1986). Analytical methods for assessing exposure to 4-aminobiphenyl based on protein adduct formation. OSTI.GOV. [Link]

- Smith, G., Zhao, Y., Leyton, J., Shan, B., Nguyen, Q. D., & Perumal, M. (2020). Synthesis of deuterated 3F4AP isotopologues and their metabolic stability. Scientific reports, 10(1), 52.

-

Chemical Science (RSC Publishing). (n.d.). A general, versatile and divergent synthesis of selectively deuterated amines. Retrieved from [Link]

- Kadlubar, F. F., & Beland, F. A. (1991). Human interindividual variability in metabolism and risk: the example of 4-aminobiphenyl. Cancer research, 51(16), 4371-4377.

-

MDPI. (2021). Human Biomonitoring Data Enables Evidence-Informed Policy to Reduce Internal Exposure to Persistent Organic Compounds: A Case Study. Retrieved from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. CYP1A2 is not the primary enzyme responsible for 4-aminobiphenyl-induced hepatocarcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]

- 4. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 4-Aminobiphenyl Downregulation of NAT2 Acetylator Genotype–Dependent N- and O-acetylation of Aromatic and Heterocyclic Amine Carcinogens in Primary Mammary Epithelial Cell Cultures from Rapid and Slow Acetylator Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-acetyltransferase 2 acetylator genotype-dependent N-acetylation of 4-aminobiphenyl in cryopreserved human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. ovid.com [ovid.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Relative Contributions of CYP1A2 and CYP2E1 to the Bioactivation and Clearance of 4-Aminobiphenyl in Adult Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent technical and biological development in the analysis of biomarker N-deoxyguanosine-C8-4-aminobiphenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Human N-Acetyltransferase 1 and 2 Differ in Affinity Towards Acetyl-Coenzyme A Cofactor and N-Hydroxy-Arylamine Carcinogens [frontiersin.org]

- 13. DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of TP53 in repair of N-(deoxyguanosin-8-yl)-4-aminobiphenyl adducts in human transitional cell carcinoma of the urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DNA adduct formation and tumorigenesis in mice during the chronic administration of 4-aminobiphenyl at multiple dose levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. texilajournal.com [texilajournal.com]

- 18. academic.oup.com [academic.oup.com]

- 19. ftp.columbia.edu [ftp.columbia.edu]

The Analytical Imperative: A Technical Guide to N-Acetyl-4-aminobiphenyl and its Deuterated Isotope

Foreword

In the fields of toxicology, clinical chemistry, and drug development, the precise quantification of xenobiotic metabolites is paramount. It forms the bedrock upon which we build our understanding of metabolic pathways, assess carcinogenic risk, and establish safe exposure limits. This guide provides an in-depth exploration of N-Acetyl-4-aminobiphenyl (AABP), a critical biomarker of exposure to the human carcinogen 4-aminobiphenyl (4-ABP), and its deuterated stable isotope, N-Acetyl-4-aminobiphenyl-d5 (AABP-d5). We will dissect the fundamental differences between these two molecules and illuminate why the subtle addition of five deuterium atoms transforms AABP-d5 into an indispensable tool for achieving the highest levels of analytical accuracy and reliability. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of bioanalytical method development and the principles of isotope dilution mass spectrometry.

The Analyte of Interest: N-Acetyl-4-aminobiphenyl (AABP)

N-Acetyl-4-aminobiphenyl (AABP) is a primary metabolite of 4-aminobiphenyl (4-ABP), a well-established human bladder carcinogen found in tobacco smoke, industrial chemicals, and certain dyes.[1][2][3] The metabolic process in humans involves the N-acetylation of the parent amine, a reaction catalyzed by N-acetyltransferase enzymes (NAT1 and NAT2).[1] This acetylation is generally considered a detoxification pathway, as the resulting N-acetylated product is less prone to the metabolic activation (N-oxidation) that leads to DNA adduct formation and cancer initiation.[1][2]

However, the presence and concentration of AABP in biological matrices, such as urine, serve as a direct and reliable biomarker of exposure to the parent carcinogen, 4-ABP.[4] Accurate measurement of AABP is therefore crucial for:

-

Exposure Assessment: Quantifying the extent of human exposure to 4-ABP from sources like cigarette smoke.[4]

-

Toxicology Studies: Understanding the metabolic fate and clearance of 4-ABP.[5][6]

-

Epidemiological Research: Linking exposure levels to cancer risk in populations.

The Indispensable Tool: N-Acetyl-4-aminobiphenyl-d5 (AABP-d5)

N-Acetyl-4-aminobiphenyl-d5 is a stable isotope-labeled (SIL) analog of AABP. In this molecule, five hydrogen atoms on the non-acetylated phenyl ring have been replaced with deuterium atoms. Deuterium is a stable, non-radioactive isotope of hydrogen containing one proton and one neutron. This seemingly minor structural modification is the cornerstone of its utility in modern analytical chemistry.

The core principle behind using AABP-d5 is that it is chemically and physically almost identical to the native AABP.[7] It exhibits the same solubility, extraction efficiency, chromatographic retention time, and ionization response in a mass spectrometer. However, due to the five extra neutrons, it has a higher molecular weight. This mass difference is the key to its function as a perfect internal standard.

Core Technical Differences: A Comparative Analysis

The fundamental distinction between AABP and its d5 analog lies in their mass, a difference that is undetectable by most chemical assays but is discrete and easily resolved by a mass spectrometer.

| Property | N-Acetyl-4-aminobiphenyl (AABP) | N-Acetyl-4-aminobiphenyl-d5 (AABP-d5) | Rationale for Significance |

| Molecular Formula | C₁₄H₁₃NO | C₁₄H₈D₅NO | The presence of 5 deuterium (D) atoms in place of hydrogen (H). |

| Molecular Weight | ~211.26 g/mol [8][9] | ~216.29 g/mol [10][11] | The ~5 Dalton mass difference is the basis for mass spectrometric differentiation. |

| Chemical Structure |  |  D D |

The Gold Standard Application: Isotope Dilution Mass Spectrometry (IDMS)

The primary and most critical application of AABP-d5 is as an internal standard in Isotope Dilution Mass Spectrometry (IDMS) for the quantification of AABP.[12][13][14] This technique is considered the gold standard for quantitative analysis in complex matrices due to its superior accuracy and precision.[15]

The Causality Behind IDMS: Biological samples like urine or plasma are incredibly complex. During sample preparation (e.g., extraction, cleanup) and analysis (e.g., injection, ionization), unavoidable and variable loss of the analyte can occur. Furthermore, other molecules in the sample can interfere with the ionization of the analyte in the mass spectrometer, either suppressing or enhancing its signal. This is known as the "matrix effect."

Using AABP-d5 elegantly solves these problems. A precise, known amount of AABP-d5 is added ("spiked") into the sample at the very beginning of the workflow. Because AABP-d5 is a chemical mimic of AABP, it behaves identically throughout the entire process.[7][12] Any AABP lost during extraction is accompanied by a proportional loss of AABP-d5. Any ion suppression affecting AABP will equally affect AABP-d5.

The mass spectrometer, however, sees them as two different compounds because of their mass difference. It measures the ratio of the native analyte signal to the labeled internal standard signal. This ratio remains constant regardless of sample loss or matrix effects, allowing for the back-calculation of the original, true concentration of AABP in the sample with exceptionally high accuracy.

Experimental Protocol: Quantification of AABP in Human Urine via LC-MS/MS

This protocol outlines a validated, self-validating system for the determination of AABP in urine, grounded in the principles of IDMS.

5.1. Materials and Reagents

-

N-Acetyl-4-aminobiphenyl (AABP) analytical standard

-

N-Acetyl-4-aminobiphenyl-d5 (AABP-d5) internal standard

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid

-

β-glucuronidase enzyme (from E. coli or Helix pomatia)[4]

-

Ammonium acetate buffer

-

Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

5.2. Sample Preparation

-

Thaw and Centrifuge: Thaw frozen urine samples at room temperature. Centrifuge at 4,000 x g for 10 minutes to pellet particulates.

-

Spiking: Transfer 1 mL of the urine supernatant to a clean tube. Add 50 µL of a 100 ng/mL AABP-d5 working solution. The precise concentration of the internal standard is critical for final calculations.

-

Enzymatic Hydrolysis: Many metabolites in urine are conjugated to glucuronic acid to increase water solubility for excretion.[5][16] To measure total AABP, these conjugates must be cleaved. Add 500 µL of ammonium acetate buffer (pH 6.5) and 20 µL of β-glucuronidase solution. Incubate at 37°C for 4-16 hours.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.

-

Elute the analyte and internal standard with 2 mL of 5% formic acid in methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).

5.3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would run from 5% B to 95% B over several minutes to ensure separation from other urine components.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization Positive (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM). MRM provides exceptional selectivity by monitoring a specific precursor ion to product ion fragmentation for each compound.[17][18]

-

MRM Transitions:

-

AABP: Precursor m/z 212.1 → Product m/z 170.1 (Loss of acetyl group)

-

AABP-d5: Precursor m/z 217.1 → Product m/z 175.1 (Loss of acetyl group) (Note: Specific transitions and collision energies must be optimized on the instrument being used).

-

-

5.4. Data Analysis and Validation

-

Calibration Curve: Prepare a set of calibration standards by spiking blank urine with known concentrations of AABP and a fixed concentration of AABP-d5. Process these standards alongside the unknown samples.

-

Quantification: Plot the peak area ratio (AABP/AABP-d5) against the concentration of AABP to generate a calibration curve. The concentration of AABP in the unknown samples is then calculated from this curve.

-

Self-Validation: The system is self-validating because the consistent recovery of the AABP-d5 internal standard across all samples and standards provides confidence in the extraction and analysis process. Significant deviation in the internal standard signal for a particular sample would flag a problem with that specific sample.

Metabolic Context: The Journey from Carcinogen to Biomarker

Understanding the metabolic pathway of 4-ABP provides context for why AABP is the target analyte for exposure monitoring. The parent compound undergoes a series of biotransformations, primarily in the liver, catalyzed by Cytochrome P450 and N-acetyltransferase enzymes.[1][2][19]

This pathway illustrates the dual fate of 4-ABP. The activation pathway via N-hydroxylation leads to genotoxic DNA adducts.[20] The detoxification pathway leads to AABP, which is then excreted. By accurately measuring AABP using AABP-d5, we can quantify the initial exposure to the parent carcinogen.

Conclusion

The distinction between N-Acetyl-4-aminobiphenyl and its d5-labeled analog is a clear demonstration of the power of stable isotope labeling in modern analytical science. While chemically near-identical, their mass difference allows AABP-d5 to serve as the ultimate internal standard, enabling the highly accurate and precise quantification of the carcinogen biomarker AABP. The use of Isotope Dilution Mass Spectrometry, underpinned by standards like AABP-d5, is not merely a technical choice; it is a commitment to data integrity. This methodology allows researchers and drug development professionals to confidently assess chemical exposure, understand metabolic processes, and ultimately protect human health by providing reliable, reproducible, and trustworthy data.

References

-

Metabolism of 4-aminobiphenyl and 4-acetylaminobiphenyl in perfused guinea pig liver. (n.d.). J-Stage. Retrieved February 20, 2026, from [Link]

-

4-Aminobiphenyl - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

-

Blank, I. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Dr. Imre Blank's Homepage. Retrieved February 20, 2026, from [Link]

-

Butler, M. A., et al. (1989). Metabolic Oxidation of the Carcinogens 4-Aminobiphenyl and 4,4′-Methylenebis(2-chloroaniline) by Human Hepatic Microsomes and by Purified Rat Hepatic Cytochrome P-450 Monooxygenases. Cancer Research, 49(1), 25-31. Retrieved February 20, 2026, from [Link]

-

Karreth, S., & Gorrod, J. W. (1991). The metabolism of 4-aminobiphenyl in rat. III. Urinary metabolites of 4-aminobiphenyl. Xenobiotica, 21(4), 471-480. Retrieved February 20, 2026, from [Link]

-

Yoshihara, S., et al. (1988). Metabolism of 4-Aminobiphenyl and 4-Acetylaminobiphenyl in Perfused Guinea Pig Liver. Chemical and Pharmaceutical Bulletin, 36(9), 3844-3848. Retrieved February 20, 2026, from [Link]

-

Marmol, A., et al. (2021). Multi-Isotope Internal Standardization for Inductively Coupled Plasma Mass Spectrometry. Applied Spectroscopy, 75(11), 1367-1377. Retrieved February 20, 2026, from [Link]

-

The Role of Internal Standards In Mass Spectrometry. (2025, April 21). SCION Instruments. Retrieved February 20, 2026, from [Link]

-

The Power of Stable Isotope Dilution Assays in Brewing. (2025, September 10). Brewing Science. Retrieved February 20, 2026, from [Link]

-

N-Acetyl-4-aminobiphenyl | C14H13NO | CID 19998. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

-

N-Acetyl-4-aminobiphenyl-d5 | 1217046-73-5. (n.d.). Pharmaffiliates. Retrieved February 20, 2026, from [Link]

-

4-Aminobiphenyl - 15th Report on Carcinogens. (2021, December 21). National Toxicology Program. Retrieved February 20, 2026, from [Link]

-

Oglesby, L. A., et al. (1992). Acetyl transferase-mediated metabolic activation of N-hydroxy-4-aminobiphenyl by human uroepithelial cells. Carcinogenesis, 13(8), 1385-1389. Retrieved February 20, 2026, from [Link]

-

Lin, D., et al. (2017). Recent technical and biological development in the analysis of biomarker N-deoxyguanosine-C8-4-aminobiphenyl. Journal of Pharmaceutical and Biomedical Analysis, 144, 137-146. Retrieved February 20, 2026, from [Link]

-

Stabbert, R., et al. (2011). Analysis of 4-aminobiphenyl in smoker's and nonsmoker's urine by tandem mass spectrometry. Journal of Toxicology and Environmental Health, Part A, 74(7-9), 565-575. Retrieved February 20, 2026, from [Link]

-

Applying 'MRM Spectrum Mode' and Library Searching for Enhanced Reporting Confidence in Routine Pesticide Residue Analysis. (n.d.). Shimadzu. Retrieved February 20, 2026, from [Link]

-

MRM ion transitions for all target amino acids. * denotes peaks used... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Validation of new MRM pesticides included in the Working Document SANCO/12745/2013 by QuEChERS extraction method. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

MRM transitions of all 29 metabolites (200 μM). Liquid chromatography... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

List of MRM transitions for each of the detected metabolites. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

4-Aminobiphenyl. (n.d.). U.S. Environmental Protection Agency. Retrieved February 20, 2026, from [Link]

-

4-Aminobiphenyl – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 20, 2026, from [Link]

-

Alexander, D. B., et al. (1993). Mutagenicity of 4-aminobiphenyl and 4-acetylaminobiphenyl in Salmonella typhimurium strains expressing different levels of N-acetyltransferase. Environmental and Molecular Mutagenesis, 21(3), 291-296. Retrieved February 20, 2026, from [Link]

-

Quantitative Standards of 4‐O‐Acetyl‐ and 9‐O‐Acetyl‐N‐Acetylneuraminic Acid for the Analysis of Plasma and Serum. (n.d.). CentAUR. Retrieved February 20, 2026, from [Link]

-

Shahab, U., et al. (2013). Genotoxic Effect of N-Hydroxy-4-Acetylaminobiphenyl on Human DNA: Implications in Bladder Cancer. PLoS ONE, 8(1), e55141. Retrieved February 20, 2026, from [Link]

-

Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020, December 14). MDPI. Retrieved February 20, 2026, from [Link]

-

Chromatogram of 4-aminobiphenyl in a urine sample from a smoker.... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

Sources

- 1. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]

- 2. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mutagenicity of 4-aminobiphenyl and 4-acetylaminobiphenyl in Salmonella typhimurium strains expressing different levels of N-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of 4-aminobiphenyl in smoker's and nonsmoker's urine by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of 4-aminobiphenyl and 4-acetylaminobiphenyl in perfused guinea pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 8. 4-acetylaminobiphenyl | 4075-79-0 [chemicalbook.com]

- 9. N-Acetyl-4-aminobiphenyl | C14H13NO | CID 19998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. N-Acetyl-4-aminobiphenyl-d5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. imreblank.ch [imreblank.ch]

- 13. Multi-Isotope Internal Standardization for Inductively Coupled Plasma Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. brewingscience.de [brewingscience.de]

- 16. Metabolism of 4-Aminobiphenyl and 4-Acetylaminobiphenyl in Perfused Guinea Pig Liver [jstage.jst.go.jp]

- 17. lcms.cz [lcms.cz]

- 18. researchgate.net [researchgate.net]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Genotoxic Effect of N-Hydroxy-4-Acetylaminobiphenyl on Human DNA: Implications in Bladder Cancer | PLOS One [journals.plos.org]

N-Acetyl-4-aminobiphenyl-d5: Precision Internal Standard for Tobacco Exposure & Metabolic Phenotyping

Executive Summary

In the assessment of tobacco smoke toxicity, 4-Aminobiphenyl (4-ABP) stands as a primary Class 1 human carcinogen implicated in bladder cancer. While standard biomonitoring often quantifies "total 4-ABP" via hydrolysis, this approach obscures the critical metabolic variability between individuals.

N-Acetyl-4-aminobiphenyl (AABP) is the specific detoxification product of 4-ABP, catalyzed by N-acetyltransferase 2 (NAT2). The ratio of AABP to free 4-ABP serves as a phenotypic marker for NAT2 activity —a determinant factor in why some smokers develop bladder cancer while others do not.

This guide details the application of N-Acetyl-4-aminobiphenyl-d5 (AABP-d5) as a stable isotope-labeled internal standard. Unlike generic monitoring, this protocol enables the precise quantification of the intact acetylated metabolite, allowing researchers to phenotype "slow" vs. "fast" acetylators and assess individual carcinogenic susceptibility.

The Biological Imperative: Activation vs. Detoxification

To understand the utility of AABP-d5, one must first understand the metabolic "fork in the road" that dictates toxicity.

The Metabolic Fork

Upon entering the systemic circulation, 4-ABP faces two competing pathways:

-

Bioactivation (Risk Pathway): CYP1A2 oxidizes 4-ABP to N-hydroxy-4-aminobiphenyl, which forms DNA adducts in the bladder.

-

Detoxification (Protective Pathway): NAT2 acetylates 4-ABP to N-Acetyl-4-aminobiphenyl (AABP) . This stable amide is generally excreted, preventing DNA damage.

The Biomarker Strategy:

-

High AABP levels indicate "Fast Acetylator" status (Lower Risk).

-

Low AABP levels (relative to 4-ABP) indicate "Slow Acetylator" status (Higher Risk).

Therefore, quantifying AABP directly—using AABP-d5 —is essential for pharmacogenomic stratification in clinical trials and epidemiology.

Figure 1: The metabolic fate of 4-ABP. AABP-d5 allows quantification of the detoxification pathway (Green/Blue), distinguishing it from the activation pathway (Red).

Technical Specifications: N-Acetyl-4-aminobiphenyl-d5

The deuterated standard is chemically identical to the analyte but mass-shifted, correcting for matrix effects, ionization suppression, and extraction variability.

| Feature | Specification |

| Chemical Name | N-(Biphenyl-4-yl-d5)acetamide |

| CAS Number | 1215438-63-9 (Generic d5) / 113469-36-6 (Unlabeled Parent) |

| Molecular Formula | C₁₄H₈D₅NO |

| Molecular Weight | 216.29 g/mol (vs. 211.26 for unlabeled) |

| Isotopic Purity | ≥ 99% Deuterated forms |

| Solubility | DMSO, Methanol, Acetonitrile |

| Stability | Critical: Susceptible to acid hydrolysis. Store at -20°C. |

Analytical Methodology: The "Intact" Protocol

Challenge: AABP is unstable in acidic urine. It spontaneously hydrolyzes back to 4-ABP, which destroys the phenotypic ratio. Solution: This protocol utilizes a pH-stabilized extraction to preserve the acetyl group, using AABP-d5 to track recovery.

Step 1: Sample Collection & Stabilization

-

Matrix: Human Urine.[1]

-

Stabilization: Immediately upon collection, adjust urine pH to 7.0 - 7.4 using 1.0 M Phosphate Buffer.

-

Why? Acidic pH (< 6.0) accelerates the hydrolysis of the amide bond in AABP.

-

-

Storage: Flash freeze at -80°C if not analyzing immediately.

Step 2: Sample Preparation (Solid Phase Extraction)

-

Thaw urine sample at room temperature.

-

Spike: Add 50 µL of AABP-d5 Internal Standard (100 ng/mL in MeOH) to 1 mL of urine.

-

Equilibration: Vortex for 30 seconds to ensure isotopic equilibrium.

-

SPE Cartridge: Use a polymeric reversed-phase cartridge (e.g., OASIS HLB or Strata-X).

-

Condition: 1 mL MeOH followed by 1 mL Water (pH 7).

-

Load: Load the buffered urine sample.

-

Wash: 1 mL 5% Methanol in Water (removes salts).

-

Elute: 1 mL 100% Acetonitrile.

-

-

Reconstitution: Evaporate eluate under Nitrogen at 35°C. Reconstitute in 100 µL Mobile Phase (90:10 Water:MeOH).

Step 3: LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis). Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

Gradient:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Note: Keep run time short (< 8 min) to minimize on-column hydrolysis.

MRM Transitions (Positive Electrospray Ionization - ESI+):

| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |

| AABP (Analyte) | 212.1 | 170.1 | 25 | Quantifier (Loss of Ketene) |

| 212.1 | 152.1 | 35 | Qualifier | |

| AABP-d5 (IS) | 217.1 | 175.1 | 25 | Internal Standard |

Mechanistic Note: The transition

Workflow Visualization

Figure 2: Step-by-step analytical workflow emphasizing the pH stabilization required to preserve the N-acetyl biomarker.

Interpretation & Quality Control

Calculating the Phenotype

To assess the NAT2 phenotype, calculate the Metabolic Ratio (MR) :

-

Note: This requires a parallel quantification of free 4-ABP (using 4-ABP-d9 IS).

-

High MR: Indicates rapid detoxification (Fast Acetylator).

-

Low MR: Indicates accumulation of the carcinogenic amine (Slow Acetylator).

Quality Control Criteria

-

IS Recovery: AABP-d5 recovery must be within 80-120% . Lower recovery suggests matrix suppression or hydrolysis during extraction.

-

Linearity:

over the range of 0.1 ng/mL to 50 ng/mL.[2] -

Blank Check: Ensure no contribution of AABP-d5 to the unlabeled AABP channel (crosstalk should be < 0.5%).

References

-

Metabolism of 4-Aminobiphenyl

- Title: Metabolism of 4-aminobiphenyl and 4-acetylaminobiphenyl in perfused guinea pig liver.

- Source: N

-

URL:[Link] (Search Term: 4-aminobiphenyl metabolism guinea pig)

-

CDC Laboratory Methods

-

NAT2 Phenotyping Context

- Title: Differential association for N-acetyltransferase 2 genotype and phenotype with bladder cancer risk.

- Source: BMC Cancer / NIH.

-

URL:[Link]

-

Internal Standard Usage

- Title: Analysis of Tobacco-Specific Nitrosamines and Aromatic Amines by Isotope Dilution LC–MS/MS.

- Source: LCGC Intern

-

URL:[Link]

Sources

Methodological & Application

Using N-Acetyl-4-aminobiphenyl-d5 as an internal standard in LC-MS/MS

Application Note: High-Sensitivity Quantitation of N-Acetyl-4-aminobiphenyl (NAABP) in Human Urine using Isotope Dilution LC-MS/MS

Abstract & Scientific Rationale

4-Aminobiphenyl (4-ABP) is a potent human bladder carcinogen found in tobacco smoke and industrial dyes. Its metabolic activation and detoxification are governed by N-acetyltransferase enzymes (NAT1 and NAT2).[1][2][3][4] While 4-ABP is often quantified as "total aromatic amine" following acid hydrolysis, this approach destroys the metabolic profile.

Direct quantification of N-Acetyl-4-aminobiphenyl (NAABP) is critical for phenotyping NAT2 acetylator status (Rapid vs. Slow) and assessing detoxification efficiency. However, urinary analysis of NAABP is plagued by severe matrix effects and ion suppression.

This protocol details the use of N-Acetyl-4-aminobiphenyl-d5 (NAABP-d5) as a stable isotopically labeled internal standard (SIL-IS). Unlike structural analogs, NAABP-d5 co-elutes with the analyte, providing real-time correction for matrix-induced ionization suppression and extraction variability.

Chemical Properties & Mechanism of Action

The Analyte and Standard

| Property | Analyte (NAABP) | Internal Standard (NAABP-d5) |

| Formula | ||

| MW | 211.26 g/mol | 216.29 g/mol |

| Role | Detoxification metabolite | Matrix-correction reference |

| Key Feature | Lipophilic amide | Deuterated phenyl ring ( |

Metabolic Pathway Context

The following diagram illustrates the critical bifurcation in 4-ABP metabolism. We are targeting the detoxification pathway (green) mediated by NAT2, distinct from the bioactivation pathway (red) leading to DNA adducts.

Figure 1: Metabolic fate of 4-ABP. The assay targets NAABP to assess NAT2 activity.

Method Development Guide

Mass Spectrometry Optimization (ESI+)

NAABP contains a secondary amide. Under Electrospray Ionization (ESI) in positive mode, it readily forms the protonated molecular ion

Critical Technical Insight:

The primary fragmentation pathway for acetylated aromatic amines is the neutral loss of ketene (

MRM Transition Table:

| Compound | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) | Type |

| NAABP | 212.1 | 170.1 | 30 | 22 | Quantifier |

| NAABP | 212.1 | 152.1 | 30 | 35 | Qualifier |

| NAABP-d5 | 217.1 | 175.1 | 30 | 22 | IS Quantifier |

Note: The transition 212

Chromatographic Conditions

Separation is required to distinguish NAABP from potential isomers (e.g., 2-ABP derivatives) and to elute it away from the early-eluting urinary salts that cause ion suppression.

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Profile:

-

0-1.0 min: 5% B (Desalting/Loading)

-

1.0-6.0 min: 5%

95% B (Linear Gradient) -

6.0-7.0 min: 95% B (Wash)

-

7.1 min: 5% B (Re-equilibration)

Sample Preparation Protocol

Warning: Do NOT use acid hydrolysis for this protocol. Acid hydrolysis will convert NAABP back to 4-ABP, destroying the metabolite you intend to measure. Use Enzymatic hydrolysis (

Materials

-

Matrix: Human Urine (thawed at room temp).

-

IS Spiking Solution: NAABP-d5 at 100 ng/mL in Methanol.

-

SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balance) or Strata-X (30 mg/1 mL).

Step-by-Step Workflow

-

Aliquot & Spike:

-

Transfer 1.0 mL of urine into a 15 mL centrifuge tube.

-

Add 20 µL of NAABP-d5 IS (Final conc: 2 ng/mL).

-

Vortex for 30 seconds to equilibrate. Crucial: Allow IS to interact with matrix proteins.

-

-

Sample Pre-treatment:

-

Add 1.0 mL of 5% Ammonium Hydroxide in water. (Alkaline pH keeps the amine neutral/hydrophobic for SPE retention).

-

-

Solid Phase Extraction (SPE):

-

Condition: 1 mL Methanol followed by 1 mL Water.

-

Load: Apply the pre-treated urine sample at approx 1 mL/min.

-

Wash 1: 1 mL 5% Methanol in Water (Removes salts/polar interferences).

-

Wash 2: 1 mL 0.1% Formic Acid in Water (Removes basic interferences).

-

Elute: 2 x 500 µL 100% Methanol.

-

-

Reconstitution:

-

Evaporate eluate to dryness under Nitrogen at 40°C.

-

Reconstitute in 100 µL of Mobile Phase (90:10 Water:ACN).

-

Vortex and centrifuge (10,000 x g, 5 min) to remove particulates.

-

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow from urine extraction to data quantification.[5]

Validation & Quality Assurance

Linearity & Range

-

Calibration Curve: 0.05 ng/mL to 50 ng/mL.

-

Weighting:

linear regression. -

Acceptance:

.

Matrix Effect Calculation (The "d5" Advantage)

To validate the efficacy of the internal standard, perform a Post-Extraction Spike experiment.

-

If NAABP MF = 0.60 (40% suppression) and NAABP-d5 MF = 0.61, the IS-Normalized Matrix Factor is ~1.0.

-

Pass Criteria: The IS-normalized MF must be between 0.85 and 1.15. This proves the d5 standard is compensating for the ion suppression caused by the urine matrix.

Carryover Check

NAABP is lipophilic. Inject a "Double Blank" (Mobile phase only) after the highest standard (ULOQ) to ensure no memory effects in the injector needle.

References

-

Centers for Disease Control and Prevention (CDC). (2011).[6] Analysis of 4-aminobiphenyl in smoker's and nonsmoker's urine by tandem mass spectrometry.[6] PubMed. Link

-

Skipper, P. L., & Turesky, R. J. (2010). An improved liquid chromatography-tandem mass spectrometry method for the quantification of 4-aminobiphenyl DNA adducts.[7] Journal of Chromatography A. Link

-

Hein, D. W. (2002). Molecular genetics and function of NAT1 and NAT2: role in aromatic amine metabolism and carcinogenesis.[2] Mutation Research. Link

-

Santa Cruz Biotechnology. N-Acetyl-4-aminobiphenyl-d5 Product Specification.Link

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. 4-Aminobiphenyl Downregulation of NAT2 Acetylator Genotype–Dependent N- and O-acetylation of Aromatic and Heterocyclic Amine Carcinogens in Primary Mammary Epithelial Cell Cultures from Rapid and Slow Acetylator Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Aminobiphenyl downregulation of NAT2 acetylator genotype-dependent N- and O-acetylation of aromatic and heterocyclic amine carcinogens in primary mammary epithelial cell cultures from rapid and slow acetylator rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scienceopen.com [scienceopen.com]

- 6. Analysis of 4-aminobiphenyl in smoker's and nonsmoker's urine by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An improved liquid chromatography-tandem mass spectrometry method for the quantification of 4-aminobiphenyl DNA adducts in urinary bladder cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol: Quantitative Analysis of N-Acetyl-4-aminobiphenyl (NAABP) in Urine via Isotope Dilution LC-MS/MS

Part 1: Introduction & Scientific Rationale

Biological Context

N-Acetyl-4-aminobiphenyl (NAABP) is a major metabolite of 4-aminobiphenyl (4-ABP), a potent human bladder carcinogen found in tobacco smoke and industrial dyes. The quantification of NAABP is critical for two primary reasons:

-

Exposure Assessment: It serves as a biomarker for exposure to aromatic amines.

-

Metabolic Phenotyping: The ratio of NAABP to 4-ABP (or their hemoglobin adducts) is often used to phenotype N-acetyltransferase 2 (NAT2) activity. Individuals with "slow acetylator" genotypes are at higher risk for bladder cancer because they cannot efficiently detoxify 4-ABP into the stable NAABP form.

The Analytical Challenge: Stability

Critical Note: Unlike its parent amine 4-ABP, the acetylated metabolite NAABP is chemically labile in urine.[1] It can undergo spontaneous deacetylation or oxidation if not stabilized immediately. Furthermore, NAABP often exists as an N-glucuronide conjugate.

-

Protocol Strategy: This protocol utilizes mild enzymatic hydrolysis (to cleave glucuronides without removing the acetyl group) followed by Solid Phase Extraction (SPE) and LC-MS/MS .

-

Quantification Logic: We employ stable isotope dilution (d5-NAABP) added prior to sample preparation. This compensates for matrix effects (ion suppression) and recovery losses during SPE.

Metabolic Pathway Diagram

The following diagram illustrates the biotransformation relevant to this protocol.

Figure 1: Metabolic pathway of 4-ABP. The protocol targets the green node (NAABP), recovering it from the yellow node (Glucuronide) via enzymatic hydrolysis.

Part 2: Materials & Reagents[2]

Standards

-

Analyte: N-Acetyl-4-aminobiphenyl (CAS: 4075-79-0), purity >98%.

-

Internal Standard (IS): N-Acetyl-4-aminobiphenyl-d5 (phenyl-d5), isotopic purity >99%.

-

Stock Preparation:

-

Dissolve neat standards in Acetonitrile (ACN) to 1 mg/mL.

-

Store at -80°C. Stability is limited; prepare fresh working standards monthly.

-

Reagents

-

Enzyme:

-Glucuronidase (Type H-1 from Helix pomatia or recombinant equivalent). Note: Avoid preparations with high sulfatase activity if sulfated metabolites are being studied separately, though for NAABP this is less critical. -

Buffer: 0.1 M Sodium Acetate buffer (pH 5.0).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Acetate.

Consumables[3]

-

SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balance), 60 mg/3 cc (Waters Corp) or Strata-X (Phenomenex).

-

Vials: Amber glass silanized vials (to prevent adsorption of aromatic amines).

Part 3: Experimental Protocol

Sample Collection & Stabilization (Pre-Analytical)

-

Step: Collect spot urine.

-

Action: Immediately adjust pH to 6.0–7.0 if necessary.

-

Storage: Freeze at -80°C immediately. NAABP is unstable in varying pH and temperature conditions.

Sample Preparation Workflow

Figure 2: Step-by-step extraction workflow ensuring isotope equilibration before hydrolysis.

Detailed Step-by-Step Procedure

-

Thawing: Thaw urine samples on ice. Vortex for 10 seconds.

-

Aliquot & Spike: Transfer 1.0 mL of urine into a glass tube. Add 20 µL of d5-NAABP working solution (e.g., 100 ng/mL). Vortex to equilibrate.

-

Hydrolysis (Deconjugation):

-

Add 1.0 mL of 0.1 M Sodium Acetate buffer (pH 5.0).

-

Add 2,000 units of

-glucuronidase. -

Incubate at 37°C overnight (12–16 hours) .

-

Control: Run a "Free NAABP" parallel sample by replacing the enzyme with buffer.

-

-

Solid Phase Extraction (SPE):

-

Condition: 2 mL MeOH followed by 2 mL Water.

-

Load: Apply the hydrolyzed sample (~2 mL) at a slow flow rate (<1 mL/min).

-

Wash: 2 mL of 5% Methanol in Water (Removes salts and polar interferences).

-

Elute: 2 mL of 100% Methanol .

-

-

Evaporation: Dry the eluate under a gentle stream of Nitrogen at 35°C. Do not over-dry or overheat, as aromatic amines can oxidize.

-

Reconstitution: Dissolve residue in 100 µL of Mobile Phase A/B (90:10). Transfer to an amber autosampler vial with a glass insert.

Part 4: Instrumental Analysis (LC-MS/MS)

Liquid Chromatography Conditions

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity).

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 5 mM Ammonium Acetate + 0.01% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5–10 µL.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 10% | Initial Hold |

| 1.0 | 10% | Start Gradient |

| 6.0 | 95% | Ramp to Organic |

| 8.0 | 95% | Wash |

| 8.1 | 10% | Re-equilibration |

| 10.0 | 10% | End Run |

Mass Spectrometry Parameters

-

Source: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temp: 400°C.

MRM Transitions Table:

| Analyte | Precursor Ion ( | Product Ion ( | Role | Collision Energy (eV) |

| NAABP | 212.1 | 170.1 | Quantifier | 20 |

| NAABP | 212.1 | 153.1 | Qualifier | 35 |

| NAABP-d5 | 217.1 | 175.1 | Internal Std | 20 |

Note: The transition 212 -> 170 corresponds to the loss of the acetyl group (ketene loss, -42 Da), generating the 4-aminobiphenyl cation. This is the most intense and specific transition.

Part 5: Data Analysis & Validation

Calculations

Quantification is performed using the Response Factor (RF) derived from the calibration curve.

Validation Criteria (FDA Bioanalytical Guidelines)

-

Linearity:

over the range of 0.1 ng/mL to 100 ng/mL. -

Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).

-

Precision: CV < 15% (intra- and inter-day).

-

Matrix Effect: Compare slope of standard curve in solvent vs. matrix. If matrix effect > 20%, consider further sample cleanup or matrix-matched calibration.

Troubleshooting Guide

-

Low Recovery: Check pH of hydrolysis step.

-glucuronidase has a narrow optimal pH window (usually 4.5–5.5). -

Peak Tailing: Aromatic amines interact with silanols on the column. Ensure Ammonium Acetate is present in the mobile phase to mask these sites.

-

Instability: If NAABP signal degrades over the run time, keep the autosampler at 4°C and use amber vials to block light.

Part 6: References

-

Centers for Disease Control and Prevention (CDC). "Biomonitoring Method: 4-Aminobiphenyl in Urine."[1] Laboratory Procedure Manual. Available at: [Link]

-

Yu, M. C., et al. (2002). "Urinary biomarkers of exposure to 4-aminobiphenyl and their relationship to bladder cancer risk." Cancer Epidemiology, Biomarkers & Prevention, 11(11), 1463-1467. Available at: [Link]

-

FDA (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration. Available at: [Link]

-

Flammang, T. J., et al. (1987). "N-acetylation of the DNA adducts of the carcinogen 4-aminobiphenyl." Carcinogenesis, 8(2), 227-234. (Provides mechanistic background on acetylation). Available at: [Link]

Sources

- 1. Analysis of 4-aminobiphenyl in smoker's and nonsmoker's urine by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching - PubMed [pubmed.ncbi.nlm.nih.gov]

Sample preparation techniques for N-Acetyl-4-aminobiphenyl-d5 extraction

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Topic: High-Recovery Extraction of N-Acetyl-4-aminobiphenyl-d5 from Biological Matrices: A Comparative Guide to Sample Preparation Techniques

Audience: Researchers, scientists, and drug development professionals engaged in bioanalytical studies, particularly in toxicology, pharmacokinetics, and carcinogen research.

Introduction: The Analytical Imperative for N-Acetyl-4-aminobiphenyl

N-Acetyl-4-aminobiphenyl (AABP) is a key metabolite of 4-aminobiphenyl (4-ABP), a recognized human bladder carcinogen found in tobacco smoke and certain industrial environments.[1] The quantification of AABP and its parent compound in biological matrices like plasma, serum, or urine is critical for assessing exposure and understanding the metabolic pathways leading to carcinogenesis.[2][3] N-Acetyl-4-aminobiphenyl-d5 (deuterated AABP) serves as an ideal stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by mass spectrometry (MS). Its use is paramount for correcting for analyte losses during sample preparation and for mitigating variability from matrix effects, thereby ensuring the accuracy and precision required for robust bioanalytical data.[4][5]

The primary challenge in bioanalysis is the complexity of the biological matrix. Proteins, phospholipids, salts, and other endogenous components can interfere with analysis, suppress instrument signals, and lead to unreliable results.[6] Therefore, the selection and optimization of the sample preparation technique are the most critical steps in developing a validated bioanalytical method.

This guide provides a detailed examination of three foundational sample preparation techniques for the extraction of N-Acetyl-4-aminobiphenyl-d5: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). As a Senior Application Scientist, this document moves beyond simple step-by-step instructions to explain the causality behind each protocol, empowering the researcher to not only execute but also adapt these methods as needed. All methodologies are presented within the framework of established regulatory expectations for bioanalytical method validation.[7][8]

Pillar 1: Protein Precipitation (PPT) - The Rapid Approach

Expertise & Experience: PPT is the fastest and often simplest method for removing the bulk of proteinaceous material from plasma or serum. The principle relies on adding a water-miscible organic solvent to the aqueous sample. This disrupts the hydration shell around the proteins, causing them to denature, aggregate, and precipitate out of solution.[9] The analyte of interest, along with the internal standard, remains in the supernatant, which can then be directly analyzed or further processed.

Acetonitrile (ACN) is generally preferred over methanol (MeOH) as it is a stronger solvent for protein denaturation, resulting in more efficient and complete protein removal, often yielding a cleaner supernatant.[9][10] A solvent-to-sample ratio of at least 3:1 (v/v) is recommended to ensure efficient precipitation.[11][12]

PPT Workflow Diagram

Caption: High-level workflow for Protein Precipitation (PPT).

Detailed Protocol: PPT for N-Acetyl-4-aminobiphenyl-d5

-

Sample Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of the biological sample (e.g., human plasma).

-

Internal Standard Spiking: Add a small volume (e.g., 5-10 µL) of N-Acetyl-4-aminobiphenyl-d5 working solution to the sample to achieve the desired final concentration.

-

Precipitation: Add 300 µL of ice-cold acetonitrile to the sample. The cold temperature can enhance the precipitation of some proteins.[13]

-

Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein denaturation.

-

Centrifugation: Centrifuge the tubes at ≥14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully aspirate the supernatant (~380 µL) and transfer it to a clean tube or a 96-well plate. Be cautious not to disturb the protein pellet.

-

Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at ~40°C. The residue is then reconstituted in a smaller volume (e.g., 100 µL) of the initial LC mobile phase.

-

Analysis: The resulting sample is ready for injection into the LC-MS/MS system.

Trustworthiness: While fast, PPT is a non-selective technique. It removes proteins but leaves behind other matrix components like phospholipids, which are a primary cause of ion suppression in LC-MS.[6] This can compromise method robustness. Therefore, it is critical to thoroughly evaluate matrix effects from at least six different sources (lots) of the biological matrix during method validation, as recommended by FDA and EMA guidelines.[7]

Pillar 2: Liquid-Liquid Extraction (LLE) - The Classic Cleanup

Expertise & Experience: LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic phase (the extraction solvent). N-Acetyl-4-aminobiphenyl, being a relatively non-polar aromatic compound, is expected to partition favorably into a water-immiscible organic solvent, leaving polar interferences like salts and some metabolites in the aqueous phase.

The choice of organic solvent is critical. Solvents like methyl tert-butyl ether (MTBE), ethyl acetate, or dichloromethane are common choices.[14][15] Adjusting the pH of the aqueous sample can further improve selectivity. Since N-Acetyl-4-aminobiphenyl is a neutral compound, pH adjustment is less critical for the analyte itself but can be used to ionize and retain acidic or basic interferences in the aqueous phase. Adding salt (salting-out) to the aqueous phase can decrease the solubility of the analyte and drive it further into the organic layer, improving recovery.[15]

LLE Workflow Diagram

Caption: General workflow for Liquid-Liquid Extraction (LLE).

Detailed Protocol: LLE for N-Acetyl-4-aminobiphenyl-d5

-

Sample Preparation: In a glass tube, aliquot 200 µL of sample (e.g., urine). Spike with the N-Acetyl-4-aminobiphenyl-d5 internal standard.

-

Buffering (Optional but Recommended): Add 200 µL of a buffer (e.g., 0.1 M ammonium acetate, pH 7) to normalize the sample pH.

-

Solvent Addition: Add 1 mL of methyl tert-butyl ether (MTBE).

-

Extraction: Cap the tube and vortex for 5 minutes. A mechanical shaker can also be used to ensure efficient partitioning.

-

Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve a clean separation between the aqueous and organic layers.

-

Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ~40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial LC mobile phase. Vortex briefly to ensure the analyte is fully dissolved.

-

Analysis: The sample is ready for injection.

Trustworthiness: LLE generally provides a cleaner extract than PPT, reducing the potential for matrix effects. However, the technique is more labor-intensive and can suffer from issues like emulsion formation. Method validation must include a thorough assessment of extraction recovery, which is determined by comparing the analyte response in a pre-spiked extracted sample to that of a post-spiked extracted blank matrix.[16][17] Consistent recovery is key to a reliable method.

Pillar 3: Solid-Phase Extraction (SPE) - The Selective & Powerful Approach

Expertise & Experience: SPE is a highly selective and powerful technique that can provide the cleanest extracts, significantly minimizing matrix effects. It utilizes a solid sorbent packed into a cartridge or well plate to retain the analyte of interest while matrix interferences are washed away. The analyte is then eluted with a small volume of a strong organic solvent.

For a non-polar compound like N-Acetyl-4-aminobiphenyl-d5, a reversed-phase (RP) sorbent like C18 is the logical first choice.[18][19] Retention is based on hydrophobic interactions between the analyte and the C18 alkyl chains on the silica or polymer support. For methods aiming to also quantify the more polar parent compound, 4-aminobiphenyl, a mixed-mode cation exchange (MCX) sorbent could be considered. MCX combines reversed-phase properties with strong cation exchange, allowing for strong retention of basic compounds like 4-ABP under acidic conditions, while still retaining the neutral AABP via hydrophobic interaction.[20][21][22]

SPE (Reversed-Phase) Workflow Diagram

Caption: Standard workflow for Reversed-Phase Solid-Phase Extraction (SPE).

Detailed Protocol: Reversed-Phase SPE (C18) for N-Acetyl-4-aminobiphenyl-d5

-

Sample Pre-treatment: To 500 µL of plasma, add the internal standard and 500 µL of 4% phosphoric acid. The acid helps to precipitate some proteins and ensures the analyte is in a consistent state for loading. Vortex and centrifuge; use the supernatant for loading.

-

Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 1 mL of methanol through it. This solvates the C18 chains.[23]

-

Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of water. Do not let the sorbent bed go dry.

-

Sample Loading: Load the pre-treated sample supernatant onto the cartridge at a slow, steady flow rate (~1 mL/min).

-

Wash Step: Wash the cartridge with 1 mL of 5% methanol in water. This removes polar interferences (salts) without eluting the analyte.

-

Elution: Elute the N-Acetyl-4-aminobiphenyl-d5 from the cartridge with 1 mL of acetonitrile or methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at ~40°C and reconstitute in 100 µL of the initial LC mobile phase.

-

Analysis: The sample is ready for injection.

Trustworthiness: SPE is considered the gold standard for sample cleanup in regulated bioanalysis.[24] Its high selectivity leads to a significant reduction in matrix effects, enhancing method precision, accuracy, and robustness.[25] The validation process must still rigorously assess recovery and matrix effects to ensure the chosen sorbent and solvent system are optimal for the analyte and matrix combination.[7]

Method Selection and Performance Summary

The choice of extraction technique is a balance between the required sample cleanliness, throughput, and available resources.

-

Protein Precipitation: Best for high-throughput screening in early discovery where speed is prioritized over ultimate cleanliness.

-

Liquid-Liquid Extraction: A good intermediate option offering better cleanup than PPT with moderate throughput. Useful when phospholipids are a known issue.

-

Solid-Phase Extraction: The preferred method for late-stage development and regulated clinical studies where the highest data quality, reproducibility, and robustness are required.

The following table summarizes the expected performance characteristics for each method when extracting a neutral, non-polar small molecule like N-Acetyl-4-aminobiphenyl-d5 from human plasma.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Analyte Recovery | >90% (apparent, can be lost to binding) | 70-95% | >85% |

| Precision (%RSD) | <15% | <10% | <5% |

| Matrix Effect | High Potential | Moderate Potential | Low Potential |

| Sample Cleanliness | Low | Moderate | High |

| Throughput | High | Moderate | Moderate-High (96-well format) |

| Cost per Sample | Low | Low-Moderate | High |

| Method Development | Minimal | Moderate | Intensive |

Note: These values are representative and must be empirically determined during formal method validation as per regulatory guidelines.[8][24]

Conclusion

The successful extraction of N-Acetyl-4-aminobiphenyl-d5 from complex biological matrices is fundamental to the accurate quantification of its non-labeled analogue, the carcinogen metabolite AABP. While Protein Precipitation offers a rapid solution for high-throughput environments, its lack of selectivity can introduce significant matrix effects. Liquid-Liquid Extraction provides a cleaner sample but is more labor-intensive. For applications demanding the highest level of accuracy, precision, and robustness, Solid-Phase Extraction using a reversed-phase sorbent is the recommended methodology. By carefully selecting and validating the appropriate technique, researchers can generate high-quality, defensible data that is fit for purpose, from early discovery through to regulated clinical trials.

References

-

Lin, D., Lay, J. O., Jr, & Beland, F. A. (1999). Quantitative analysis of 4-aminobiphenyl-C8-deoxyguanosyl DNA adducts produced in vitro and in vivo using HPLC-ES-MS. Carcinogenesis, 20(6), 1055–1061. [Link]

-

Doerge, D. R., Churchwell, M. I., & Beland, F. A. (1998). Synthesis, characterization, and quantitation of a 4-aminobiphenyl-DNA adduct standard. Chemical research in toxicology, 11(12), 1490–1498. [Link]

-

Lin, D., Kaderlik, K. R., Turesky, R. J., Miller, D. W., Lay, J. O., Jr, & Kadlubar, F. F. (1994). Analysis of 4-aminobiphenyl-DNA adducts in human urinary bladder and lung by alkaline hydrolysis and negative ion gas chromatography-mass spectrometry. Environmental health perspectives, 102 Suppl 6(Suppl 6), 11–16. [Link]

-

Lasker, J. M., & Zgoda, V. G. (2007). Detection and quantification of 4-ABP adducts in DNA from bladder cancer patients. Carcinogenesis, 28(2), 397-405. [Link]

-

Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. [Link]

-

Xie, C., Zhong, D., & Chen, X. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Journal of analysis and testing, 6(1), 1–11. [Link]

-

Patel, D. K., Patel, M. R., & Patel, P. S. (2014). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 2(1), 104-116. [Link]

-

Dolan, J. W. (2023). Matrix Effects. Separation Science. [Link]

-

Biotage. (2023). How to determine recovery and matrix effects for your analytical assay. Biotage Blog. [Link]

-

Hawach Scientific. (2025). Operative Step for C18 SPE Cartridge. Hawach Scientific Co., Ltd. [Link]

-

University of Massachusetts Chan Medical School. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis. UMass Chan Medical School Proteomics & Mass Spectrometry Facility. [Link]

-

Ledvina, A. R., et al. (2025). SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry. Journal of Proteome Research. [Link]

-

Biotage. (2023). Protein precipitation vs. traditional protein crash: what's best?. Biotage Blog. [Link]

-

Finetech. MCX SPE. Finetech Filter Corporation. [Link]

-

Phenomenex. (2020). SP Technical Tip: How to Clean Up Analytes. Phenomenex Inc. [Link]

-

HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. [Link]

-

Zhao, L., & Juck, M. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. [Link]

-

Waters Corporation. Solid-Phase Extraction (SPE) Method Development. Waters Corporation. [Link]

-

Biotage. (2023). When should I choose a mixed-mode SPE?. Biotage Blog. [Link]

-

Heydari, W., et al. (2022). An insight of development and validation of bioanalytical method in the reference of anticancer drugs by using LC-MS/MS. ScienceScholar. [Link]

-

World Health Organization. (2025). Annex 6: WHO guideline on the validation of bioanalytical methods and study sample analysis. WHO Technical Report Series. [Link]

-